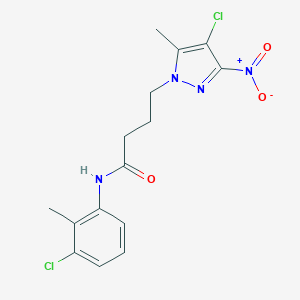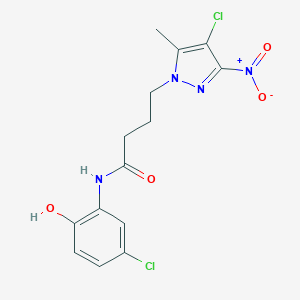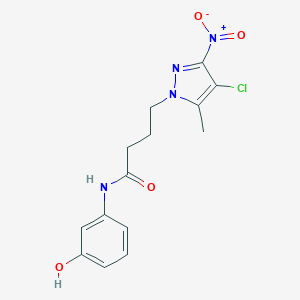![molecular formula C18H20N2O3S B318466 N-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]cyclopropanecarboxamide](/img/structure/B318466.png)
N-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]cyclopropanecarboxamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyclopropane ring attached to a carboxamide group, along with a sulfonyl group linked to an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]cyclopropanecarboxamide typically involves multiple steps. One common method includes the reaction of 2,6-dimethylaniline with a sulfonyl chloride derivative to form the sulfonamide intermediate. This intermediate is then reacted with a cyclopropanecarboxylic acid derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are typically used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]cyclopropanecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or carboxamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
N-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]cyclopropanecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory conditions.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide
- N-(phenylcarbamoyl)benzenesulfonamide
Uniqueness
N-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]cyclopropanecarboxamide is unique due to its specific structural features, such as the presence of both a cyclopropane ring and a sulfonyl group
Properties
Molecular Formula |
C18H20N2O3S |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C18H20N2O3S/c1-12-4-3-5-13(2)17(12)20-24(22,23)16-10-8-15(9-11-16)19-18(21)14-6-7-14/h3-5,8-11,14,20H,6-7H2,1-2H3,(H,19,21) |
InChI Key |
GIWUJXYYKOPLJT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC3 |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


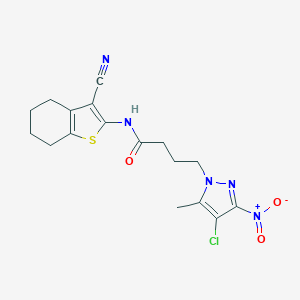
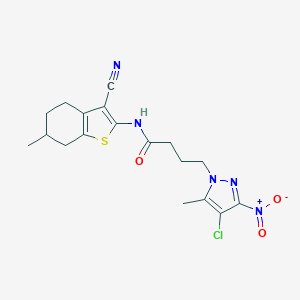
![ethyl 2-{[4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B318392.png)
![2-[4-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B318394.png)
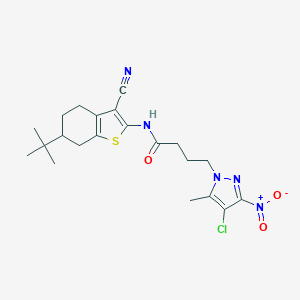
![2-methyl 4-propyl 5-{[4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B318396.png)
![ETHYL 2-[4-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B318398.png)
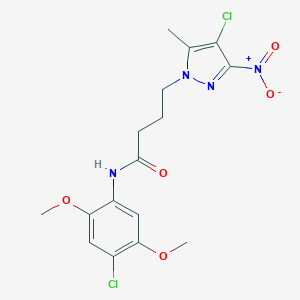
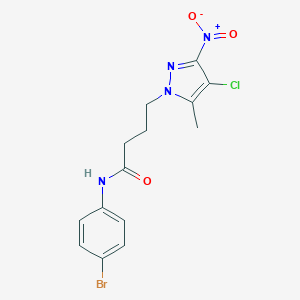
![4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]butanamide](/img/structure/B318401.png)

